molecular formula C16H12N2O2 B14729548 2,3-Dihydroxy-2,3-diphenylbutanedinitrile CAS No. 10425-22-6

2,3-Dihydroxy-2,3-diphenylbutanedinitrile

Cat. No.: B14729548
CAS No.: 10425-22-6
M. Wt: 264.28 g/mol
InChI Key: AQTOJZGZWFLSIQ-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-2,3-diphenylbutanedinitrile is an organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of two hydroxyl groups and two phenyl groups attached to a butanedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-2,3-diphenylbutanedinitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-2,3-diphenylbutanedinitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated phenyl derivatives.

Scientific Research Applications

2,3-Dihydroxy-2,3-diphenylbutanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-2,3-diphenylbutanedinitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity. The nitrile groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxybenzonitrile: Similar structure but lacks the phenyl groups.

    2,3-Dihydroxyterephthalaldehyde: Contains aldehyde groups instead of nitrile groups.

    2,3-Dihydroxy-2,3-diphenylbutane: Lacks the nitrile groups.

Uniqueness

2,3-Dihydroxy-2,3-diphenylbutanedinitrile is unique due to the presence of both hydroxyl and nitrile groups on a butanedinitrile backbone, combined with phenyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

10425-22-6

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2,3-dihydroxy-2,3-diphenylbutanedinitrile

InChI

InChI=1S/C16H12N2O2/c17-11-15(19,13-7-3-1-4-8-13)16(20,12-18)14-9-5-2-6-10-14/h1-10,19-20H

InChI Key

AQTOJZGZWFLSIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(C(C#N)(C2=CC=CC=C2)O)O

Origin of Product

United States

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